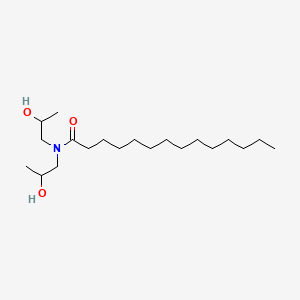

Myristic diisopropanolamide

Beschreibung

Contextualization within Fatty Acid Amide Chemistry

Fatty acid amides are a class of compounds characterized by a saturated or unsaturated alkyl chain derived from a fatty acid, linked to a nitrogen atom via an amide bond. researchgate.net They can be broadly categorized into three groups:

Primary Monoamides: Where the amide nitrogen is bonded to two hydrogen atoms.

Substituted Monoamides: Including secondary and tertiary amides, where the nitrogen is bonded to one or two organic groups, respectively. Alkanolamides, which contain hydroxyl groups on the substituents, are a key subgroup.

Bisamides: Which feature two fatty acid chains linked by a diamine.

Myristic diisopropanolamide falls into the category of substituted monoamides, specifically a tertiary amide and an alkanolamide. The properties of fatty acid amides are heavily influenced by hydrogen bonding. Primary and secondary amides can form strong hydrogen bonds, leading to higher melting points and lower solubility in most solvents. researchgate.net In contrast, tertiary amides like this compound lack a hydrogen atom on the nitrogen, making intermolecular hydrogen bonding impossible. researchgate.net This structural feature generally results in increased solubility and lower melting points compared to their primary and secondary counterparts. researchgate.net The combination of a long hydrophobic fatty acid tail and a polar headgroup makes alkanolamides particularly effective as non-ionic surfactants. researchgate.net

Nomenclature and Structural Representation of N,N-Bis(2-hydroxypropyl)tetradecanamide

The systematic nomenclature for this compound, as dictated by the International Union of Pure and Applied Chemistry (IUPAC), is N,N-Bis(2-hydroxypropyl)tetradecanamide . This name precisely describes the molecule's structure:

Tetradecanamide: Indicates the core structure derived from tetradecanoic acid (commonly known as myristic acid), which is a 14-carbon saturated fatty acid. wikipedia.org The "-amide" suffix signifies the functional group where the hydroxyl of the carboxylic acid has been replaced by a nitrogen atom.

N,N-Bis: Denotes that two identical groups are attached to the nitrogen atom of the amide.

(2-hydroxypropyl): Specifies the substituent group. It is a three-carbon propyl chain with a hydroxyl (-OH) group on the second carbon.

The structure consists of a C14 acyl group (from myristic acid) bonded to the nitrogen atom of a diisopropanolamine (B56660) molecule.

Historical Development and Significance in Chemical Synthesis and Materials Science

The development of fatty acid alkanolamides is rooted in the advancement of surfactant chemistry and the industrial utilization of natural fats and oils. While a specific timeline for the first synthesis of this compound is not prominently documented, its creation follows established principles of amidation. The synthesis of fatty acid amides is most commonly achieved through the reaction of a fatty acid or its ester with an amine at elevated temperatures. chemistry-chemists.com For alkanolamides, this involves reacting a fatty acid, such as myristic acid derived from palm kernel or coconut oil, with an alkanolamine, in this case, diisopropanolamine. wikipedia.org

The significance of this compound in chemical synthesis and materials science stems directly from its amphiphilic nature. This dual characteristic allows it to function effectively as a non-ionic surfactant, emulsifier, thickener, and rheology modifier in complex formulations. In materials science, fatty acid amides are utilized for their ability to act as lubricants and slip agents. researchgate.netwhamine.com They can form a layer on surfaces, reducing friction due to their hydrophobic character and molecular structure. researchgate.net The presence of two hydroxyl groups in the diisopropanolamide headgroup also offers sites for further chemical modification or for forming hydrogen bonds with other components in a mixture, enhancing its utility in creating structured materials.

Current Research Landscape and Emerging Areas for this compound

The current research landscape for fatty acid amides, including alkanolamides like this compound, is driven by themes of sustainability, performance enhancement, and novel applications. A significant trend is the increasing demand for sustainable and biodegradable surfactants derived from renewable sources like vegetable oils. issuu.com Research focuses on greener and more efficient synthesis routes to replace traditional chemical processes. This includes the use of enzymatic catalysts, such as immobilized lipases, and heterogeneous nanocrystalline catalysts, which can perform amidation under milder conditions. rsc.orgrasayanjournal.co.in

Emerging areas of research for fatty acid amides are expanding beyond their traditional use as surfactants. One promising field is their application as bio-based phase change materials (PCMs) for thermal energy storage. acs.orgresearchgate.net Fatty acid amides can be synthesized to have specific melting temperatures and high latent heat storage capacities, making them suitable for applications in solar energy systems and smart textiles. acs.orgacs.org Future research may focus on tailoring the structure of alkanolamides like this compound to optimize properties for specific high-performance applications, such as bio-based lubricants for the automotive industry or functional excipients in pharmaceutical formulations. The ongoing transition toward a bio-based economy is expected to continue to fuel innovation in the synthesis and application of these versatile compounds. archivemarketresearch.com

Eigenschaften

CAS-Nummer |

16516-36-2 |

|---|---|

Molekularformel |

C20H41NO3 |

Molekulargewicht |

343.5 g/mol |

IUPAC-Name |

N,N-bis(2-hydroxypropyl)tetradecanamide |

InChI |

InChI=1S/C20H41NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-20(24)21(16-18(2)22)17-19(3)23/h18-19,22-23H,4-17H2,1-3H3 |

InChI-Schlüssel |

GFAFXDZKLNITDG-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCC(=O)N(CC(C)O)CC(C)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Myristic Diisopropanolamide and Its Derivatives

Classical Amidation Reactions of Tetradecanoic Acid.researchgate.net

The foundational method for producing myristic diisopropanolamide is the direct amidation of tetradecanoic acid, also known as myristic acid. This approach represents the most conventional route to this and other fatty amides.

Reaction with Diisopropanolamine (B56660).researchgate.net

This compound is synthesized through the condensation reaction of myristic acid with diisopropanolamine. This reaction typically requires elevated temperatures, generally in the range of 100°C to 200°C, to facilitate the removal of water and drive the reaction toward the amide product. google.com The process can be time-intensive, sometimes requiring between 8 to 30 hours to reach completion. google.com While the reaction can proceed without a catalyst, the rate is often slow, and achieving high conversion requires efficient removal of the water byproduct.

Catalytic Approaches in Conventional Amidation.

To improve reaction times and yields, various catalysts have been developed for direct amidation reactions. Boron-based catalysts, such as boronic acids, have been shown to be effective under milder conditions. mdpi.com Silicon-based catalysts, including triarylsilanols, have also been identified as active promoters of amidation between carboxylic acids and amines. acs.org Furthermore, certain metal catalysts, like those based on zirconium(IV) chloride, can facilitate the direct coupling of non-activated carboxylic acids and amines. nih.gov An alternative and greener approach involves enzymatic catalysis. Lipases, such as Candida antarctica lipase (B570770) B (CALB), can effectively catalyze the amidation of free carboxylic acids with amines in organic media, often with excellent conversion rates and under mild temperature conditions. nih.gov

Semisynthesis and Derivatization Strategies for Myristic Acid Derivatives.tandfonline.comtandfonline.com

Myristic acid serves as a versatile platform for the semisynthesis of a wide array of derivatives, including esters, hydrazones, and various amides, to explore new chemical functionalities. researchgate.nettandfonline.com

Synthesis of Ester and Hydrazone Analogs.tandfonline.comtandfonline.com

The synthesis of myristic acid derivatives often begins with the activation of the carboxylic acid. For instance, a common route to producing hydrazone analogs involves a two-step process. First, myristic acid is converted into its corresponding ester, such as ethyl myristate. tandfonline.com This ester intermediate is then reacted with hydrazine (B178648) hydrate (B1144303) to form myristic acid hydrazide. tandfonline.commdpi.com This hydrazide is a stable intermediate that can subsequently be reacted with a variety of aldehydes or ketones to yield a diverse range of N-acylhydrazone derivatives. tandfonline.comresearchgate.net

Structural Modifications and Functionalization of the Amide Moiety.

The functionality of myristic acid derivatives can be extensively tailored by modifying the amide moiety. A primary strategy involves reacting myristic acid with different amines to produce a library of amide compounds. usda.gov For this, myristic acid is often first converted to a more reactive intermediate, myristoyl chloride, by treating it with an agent like thionyl chloride. mdpi.com This acyl chloride can then be coupled with various substituted primary or secondary amines, including aryl amines, to yield the corresponding amide derivatives. mdpi.comnih.gov This approach allows for the introduction of a wide range of functional groups onto the nitrogen atom of the amide, enabling fine-tuning of the molecule's chemical and physical properties.

Green Chemistry Principles and Sustainable Synthesis Routes.

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign and sustainable methods for synthesizing fatty amides like this compound.

The focus of green synthesis includes using renewable feedstocks, such as myristic acid derived from vegetable oils like coconut and palm oil. acs.orgresearchgate.net A key advancement is the development of solvent-free reaction conditions, which eliminate the need for volatile and often hazardous organic solvents. acs.org For example, fatty acid amides have been successfully synthesized by reacting vegetable oils directly with amines at mild temperatures (60°C) using a non-toxic and recyclable catalyst. acs.orgresearchgate.net Another green approach involves the direct formation of fatty amides from fatty esters in a non-aqueous medium at 50°C with no added catalyst, achieving high conversion in a short time. sciencepublishinggroup.com

Energy efficiency is another cornerstone of sustainable synthesis. Microwave-assisted synthesis has been shown to be an effective method for accelerating amidation reactions, thereby reducing reaction times and energy consumption. acs.org Biocatalysis, particularly the use of enzymes like lipases, represents a powerful green alternative. nih.gov These enzymatic reactions are highly selective, operate under mild conditions (often near room temperature), and can be performed in greener solvents, minimizing waste and energy usage. nih.govnih.gov

| Green Chemistry Principle | Application in Fatty Amide Synthesis | Research Finding |

| Renewable Feedstocks | Using vegetable oils (triglycerides) as the direct source of fatty acids. | Fatty acid amides can be synthesized directly from commercial vegetable oils like corn and sunflower oil. acs.orgresearchgate.net |

| Safer Solvents & Auxiliaries | Performing reactions under solvent-free conditions or in green solvents. | The reaction of vegetable oils with amines can be carried out without any added organic solvents. acs.org Enzymatic amidation has been successfully performed in cyclopentyl methyl ether, a recognized green solvent. nih.gov |

| Design for Energy Efficiency | Utilizing methods that reduce energy consumption, such as lower temperatures or microwave irradiation. | A catalyst-free method allows for amide formation at a low temperature of 50°C. sciencepublishinggroup.com Microwave-assisted synthesis is a recognized green method for amide formation. acs.org |

| Catalysis | Employing efficient, selective, and non-toxic catalysts, including biocatalysts. | The non-toxic catalyst 1,4-diazabicyclo[2.2.2]octane (DABCO) is effective for amidation at 60°C. acs.org Immobilized lipases like Novozym 435 can be used and recycled for esterification, a related reaction. nih.gov |

Implementation of Atom Economy and Reaction Efficiency

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com The ideal reaction has a 100% atom economy, where all reactant atoms are converted into the final product, with no byproducts. primescholars.com

The direct amidation of myristic acid with diisopropanolamine represents the most atom-economical route to this compound. In this reaction, the carboxylic acid reacts directly with the amine to form the amide and water as the sole byproduct.

Reaction: Myristic Acid (C₁₄H₂₈O₂) + Diisopropanolamine (C₆H₁₅NO₂) → this compound (C₂₀H₄₁NO₃) + Water (H₂O)

The theoretical atom economy for this direct amidation is calculated as follows:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| Myristic Acid | C₁₄H₂₈O₂ | 228.37 |

| Diisopropanolamine | C₆H₁₅NO₂ | 133.19 |

| Total Reactants | 361.56 | |

| This compound | C₂₀H₄₁NO₃ | 343.55 |

Calculation: % Atom Economy = (343.55 / 361.56) x 100 ≈ 95.02%

Utilization of Renewable Feedstocks and Bio-based Precursors

A key aspect of sustainable synthesis is the use of renewable raw materials. Both precursors for this compound can be sourced from bio-based materials, reducing reliance on petrochemicals.

Myristic Acid: This saturated fatty acid is naturally abundant in various plant-based oils. ulprospector.com The primary commercial sources are coconut oil and palm kernel oil, where it is a major component. ulprospector.comcornigs.comwikipedia.org It can be isolated from the triglycerides of these oils through hydrolysis and subsequent fractionation. cornigs.com Its name is derived from nutmeg (Myristica fragrans), from which it was first isolated. wikipedia.org The yeast Starmerella bombicola has also been used for the production of sophorolipids using myristic acid as a substrate, highlighting its utility in biocatalytic processes. nih.gov

Diisopropanolamine (DIPA): DIPA is conventionally produced by reacting ammonia (B1221849) with propylene (B89431) oxide. wikipedia.orggoogle.com While propylene oxide is traditionally derived from petroleum, significant progress has been made in producing it from renewable feedstocks. Bio-based routes to propylene oxide often start from glycerol, a low-cost byproduct of biodiesel production. This makes it possible to produce "green" DIPA, further enhancing the sustainable profile of this compound.

Development of Sustainable Catalytic Systems

The direct amidation of a carboxylic acid and an amine is a thermodynamically challenging reaction that typically requires high temperatures and results in slow reaction rates. Catalysts are crucial for making this transformation more efficient and sustainable.

Enzymatic Catalysis: Lipases, particularly immobilized forms like Candida antarctica lipase B (CALB), have proven highly effective for synthesizing fatty amides under mild conditions. biorxiv.orgnih.gov Enzymatic methods offer several advantages:

High selectivity, which minimizes byproduct formation.

Operation under mild temperatures, reducing energy consumption. jst.go.jp

Use of environmentally friendly conditions, often in solvent-free systems or green solvents. biorxiv.orgacs.org

High conversion rates, with yields often exceeding 95%. jst.go.jpacs.orgnih.gov

Research has demonstrated the successful synthesis of various fatty amides from vegetable oils and amines using lipases, a method directly applicable to this compound. nih.govresearchgate.net

Heterogeneous Catalysis: Solid acid catalysts provide a recyclable and often more robust alternative to homogeneous or enzymatic systems. They facilitate the direct amidation reaction, are easily separated from the reaction mixture, and can be reused, which is economically and environmentally beneficial. researchgate.net

Metal Oxides: Catalysts like Nb₂O₅, ZrO₂, and mixed metal oxides have shown high activity for the direct amidation of carboxylic acids. researchgate.netmdpi.com

Silica (B1680970) and Alumina: Simple, low-cost materials like silica gel have been used to effectively catalyze direct amidation, sometimes in solvent-free conditions. researchgate.net

Boron-Based Catalysts: Boronic acids and their derivatives have emerged as efficient catalysts that promote amide formation under mild conditions. mdpi.comsigmaaldrich.com

Zirconium Catalysts: Zirconium(IV) chloride and Zirconium oxo clusters have been identified as effective catalysts for direct amide coupling. sigmaaldrich.comdntb.gov.ua

The table below summarizes some sustainable catalytic approaches relevant to amide synthesis.

| Catalyst Type | Example Catalyst | Key Advantages | Relevant Findings |

| Enzymatic | Immobilized Candida antarctica Lipase B (CALB) | High selectivity, mild conditions, high yields, biodegradable. | Achieved >99% conversion in green solvents like CPME. nih.gov |

| Heterogeneous | Niobium(V) oxide (Nb₂O₅) | Reusable, stable, effective for direct amidation. | Effective for direct amidation of acids under refluxing toluene. mdpi.com |

| Heterogeneous | Silica Gel (Kieselgel K60) | Low cost, environmentally benign, reusable. | Efficiently catalyzes amide bond formation at 120 °C. researchgate.net |

| Homogeneous | Zirconium(IV) chloride (ZrCl₄) | High activity for direct coupling of non-activated acids. | Catalyzes direct amidation of various carboxylic acids and amines. sigmaaldrich.com |

Solvent Minimization and Alternative Reaction Media

Traditional amide synthesis often relies on large volumes of hazardous polar aprotic solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (B109758) (DCM). rsc.orgrsc.org These solvents pose significant environmental and health risks. researchgate.net Modern synthetic approaches focus on either eliminating the solvent entirely or replacing it with greener alternatives.

Solvent-Free Synthesis: Reactions can be performed neat (without solvent), particularly when assisted by microwave irradiation or using solid heterogeneous catalysts. researchgate.netnih.gov This approach eliminates solvent waste and simplifies product purification.

Green Solvents: When a solvent is necessary, several bio-based and environmentally benign options have been identified as effective for amide synthesis. rsc.orgnsf.gov These solvents are chosen for their low toxicity, biodegradability, and derivation from renewable resources. core.ac.uk

| Green Solvent | Abbreviation | Source/Type | Key Characteristics |

| 2-Methyltetrahydrofuran | 2-MeTHF | Bio-based (from furfural) | Excellent alternative to DCM and DMF. rsc.orgresearchgate.net |

| Cyclopentyl methyl ether | CPME | Safer, high-boiling point ether; effective in enzymatic amidation. nih.gov | |

| p-Cymene | Bio-based (from limonene) | A potential substitute for toluene. rsc.org | |

| Water | The ultimate green solvent, though its use in amidation can be complex. nsf.gov |

The use of greener solvents like 2-MeTHF and CPME has been shown to provide conversion rates comparable or even superior to those achieved with traditional hazardous solvents. nih.govrsc.org

Energy-Efficient Synthesis Techniques

Reducing energy consumption is a critical goal in sustainable chemical manufacturing. Techniques like microwave-assisted synthesis and flow chemistry offer significant advantages over conventional batch processing, which often requires prolonged heating.

Microwave irradiation has become a powerful tool for accelerating organic reactions, including amidation. nih.gov By directly and efficiently heating the reaction mixture, microwaves can dramatically reduce reaction times from many hours to just a few minutes. researchgate.netnih.gov

Benefits: This method offers rapid heating, increased reaction rates, higher yields, and often cleaner reactions with fewer byproducts. nih.gov

Application: Microwave-assisted synthesis has been successfully applied to the direct amidation of fatty acids, making it a highly suitable technique for the energy-efficient production of this compound. acs.orgresearchgate.net A patent even details a continuous process for producing fatty acid amides using a monomode microwave applicator, highlighting its potential for industrial-scale, energy-saving production. google.com

Flow chemistry, where reactants are continuously pumped through a reactor, offers a safer, more efficient, and scalable alternative to traditional batch synthesis. thieme-connect.de

Advantages: This technique provides superior control over reaction parameters like temperature and pressure, excellent heat and mass transfer, and enhanced safety, especially for exothermic reactions. nih.gov

Implementation: The direct synthesis of amides has been successfully demonstrated in continuous-flow systems, often using packed-bed reactors containing a heterogeneous catalyst. rsc.org This setup allows for the continuous production of the amide, with the catalyst being retained in the reactor for ongoing use. mdpi.com Flow processes can significantly shorten reaction times and facilitate easier scale-up without extensive re-optimization. rsc.orgacs.org

Advanced Analytical and Spectroscopic Characterization of Myristic Diisopropanolamide

Spectroscopic Analysis for Molecular Structure Elucidation

Spectroscopic analysis is fundamental to the characterization of Myristic Diisopropanolamide. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are indispensable for elucidating its molecular structure. These methods offer a non-destructive means to probe the chemical environment of individual atoms and bonds within the molecule, providing irrefutable evidence for its composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is employed for a comprehensive structural assignment.

Due to restricted rotation around the Carbon-Nitrogen (C-N) amide bond, the two isopropanol (B130326) groups in this compound are expected to be non-equivalent. This phenomenon, observable in the NMR spectra, leads to a doubling of signals for the protons and carbons of the diisopropanolamide moiety. A variable temperature NMR study on the closely related N,N-bis(2-hydroxyethyl)acetamide has shown that the free energy barrier to rotation can be determined, and a similar dynamic behavior is anticipated for this compound. st-andrews.ac.uk

The proton NMR (¹H NMR) spectrum of this compound is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The interpretation of this spectrum allows for the identification of the long-chain fatty acid component and the diisopropanolamide headgroup.

The long alkyl chain of the myristoyl group will give rise to a characteristic set of signals. The terminal methyl group (CH₃) is expected to appear as a triplet at approximately 0.88 ppm. The bulk of the methylene (B1212753) groups (-(CH₂)₁₀-) in the chain will produce a large, overlapping multiplet in the region of 1.25-1.30 ppm. The methylene group adjacent to the carbonyl group (α-CH₂) is deshielded and will appear as a triplet around 2.3 ppm.

The protons of the two non-equivalent diisopropanolamide groups will show more complex splitting patterns. The methyl groups of the isopropanol units are expected to appear as doublets. The methine (CH) and methylene (CH₂) protons will likely present as complex multiplets due to both geminal and vicinal coupling, as well as the effects of hindered rotation. The hydroxyl (-OH) protons will appear as broad signals, and their chemical shift can vary depending on the solvent and concentration.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Myristoyl CH₃ | ~ 0.88 | Triplet |

| Myristoyl (CH₂)₁₀ | ~ 1.25 - 1.30 | Multiplet |

| Myristoyl α-CH₂ | ~ 2.3 | Triplet |

| Isopropanol CH₃ | Predicted as two distinct doublets | Doublet |

| Isopropanol CH₂ | Predicted as complex multiplets | Multiplet |

| Isopropanol CH | Predicted as complex multiplets | Multiplet |

| Isopropanol OH | Variable | Broad Singlet |

The carbon-13 NMR (¹³C NMR) spectrum provides complementary information to the ¹H NMR, showing a signal for each unique carbon atom in the molecule. The predicted ¹³C NMR spectrum of this compound will clearly distinguish the carbons of the myristoyl chain from those of the diisopropanolamide moiety.

The carbonyl carbon of the amide group is the most deshielded and is expected to appear around 174 ppm. The carbons of the long alkyl chain will have characteristic chemical shifts, with the terminal methyl carbon appearing at approximately 14 ppm and the methylene carbons resonating in the 22-34 ppm range. The α-carbon to the carbonyl will be found further downfield.

Similar to the ¹H NMR, the non-equivalence of the two isopropanol groups due to restricted amide bond rotation will result in separate signals for the corresponding carbons. Therefore, two distinct signals are predicted for the methyl carbons, two for the methylene carbons, and two for the methine carbons of the diisopropanolamide part of the molecule.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Amide C=O | ~ 174 |

| Myristoyl CH₃ | ~ 14 |

| Myristoyl (CH₂)n | ~ 22 - 34 |

| Isopropanol CH₃ | Predicted as two distinct signals |

| Isopropanol CH₂ | Predicted as two distinct signals |

| Isopropanol CH | Predicted as two distinct signals |

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between protons. For this compound, this would show correlations between the adjacent methylene groups in the myristoyl chain and within the spin systems of the isopropanol units (i.e., between the CH, CH₂, and CH₃ protons).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would allow for the direct assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing the connectivity between the myristoyl chain and the diisopropanolamide headgroup. Key correlations would be expected between the α-CH₂ protons of the myristoyl chain and the amide carbonyl carbon, as well as between the N-CH₂ protons of the diisopropanolamide moiety and the same carbonyl carbon.

Vibrational spectroscopy, particularly FTIR, is a rapid and sensitive method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds present.

The FTIR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of the amide, hydroxyl, and long alkyl chain functionalities.

The most prominent feature in the FTIR spectrum of a tertiary amide is the strong carbonyl (C=O) stretching vibration, which is expected to appear in the range of 1630-1680 cm⁻¹. spectroscopyonline.com The absence of N-H bands in the 3100-3500 cm⁻¹ region confirms the tertiary nature of the amide. spectroscopyonline.com

The presence of the hydroxyl (-OH) groups in the diisopropanolamide moiety will give rise to a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of intermolecular hydrogen bonding. The C-H stretching vibrations of the long alkyl chain will be observed as strong, sharp peaks between 2850 and 3000 cm⁻¹. Other important vibrations include C-H bending, C-N stretching, and C-O stretching, which will appear in the fingerprint region of the spectrum (below 1500 cm⁻¹).

Predicted FTIR Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch (Hydrogen-bonded) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (Alkyl) | 2850 - 3000 | Strong, Sharp |

| C=O Stretch (Amide) | 1630 - 1680 | Strong |

| C-H Bend (Alkyl) | ~1465 and ~1375 | Medium |

| C-N Stretch | Fingerprint Region | Medium |

| C-O Stretch | Fingerprint Region | Medium |

Vibrational Spectroscopy.

Raman Spectroscopy and Conformational Analysis

Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of a molecule, providing detailed insights into its structural framework and conformational arrangement. In the analysis of this compound, Raman spectroscopy elucidates the characteristics of both its long alkyl chain and its polar headgroup.

The myristoyl portion of the molecule, a C14 alkyl chain, gives rise to distinct Raman signals. Key spectral regions include the C-H stretching vibrations around 2900 cm⁻¹ and backbone motions below 1200 cm⁻¹. nih.gov Analysis of these regions allows for the differentiation of various conformational isomers. Similar to studies on its precursor, myristic acid, statistical analysis of Raman spectra can classify conformers into distinct sets, such as linear chain, v-shaped, and twisted structures. nih.gov The relative intensities and positions of CH₂ and CH₃ vibrational modes are particularly sensitive to the conformational order of the alkyl chain.

Beyond the alkyl chain, the diisopropanolamide headgroup contributes specific vibrational signatures. The amide I band (primarily C=O stretching) and amide III band (C-N stretching and N-H bending) are crucial for confirming the amide linkage. Furthermore, vibrations associated with the C-O stretching and O-H bending of the two hydroxyl groups provide information about the polar headgroup's structure and its potential for hydrogen bonding.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Structural Information |

|---|---|---|

| C-H Stretching (CH₂, CH₃) | 2800 - 3000 | Alkyl chain structure and packing nih.gov |

| C=O Stretching (Amide I) | 1630 - 1680 | Amide group confirmation |

| CH₂ Scissoring | 1440 - 1465 | Alkyl chain conformation nih.gov |

| C-N Stretching / N-H Bending (Amide III) | 1200 - 1300 | Amide group structure |

| C-C Skeletal Stretching | 1000 - 1200 | Conformational order of the alkyl backbone nih.gov |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound. The technique ionizes the molecule and separates the resulting ions based on their mass-to-charge (m/z) ratio, providing the molecular mass and fragmentation patterns that act as a molecular fingerprint. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) offers the ability to measure mass with extremely high accuracy, typically to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound, HRMS can readily distinguish its chemical formula, C₂₀H₄₁NO₃, from other potential isobaric compounds (molecules with the same nominal mass but different elemental compositions). researchgate.net

The theoretical exact mass of the protonated molecule [M+H]⁺ is calculated from the monoisotopic masses of its constituent atoms. Experimental measurement of this m/z value with high accuracy provides definitive confirmation of the compound's identity. nih.govnih.gov

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₀H₄₁NO₃ | nih.gov |

| Monoisotopic Mass | 343.30864417 Da | nih.gov |

| Theoretical m/z [M+H]⁺ | 344.31592 Da | Calculated |

| Theoretical m/z [M+Na]⁺ | 366.29786 Da | Calculated |

Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Analysis

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that separates chemical components of a sample in the gas chromatograph and then provides structural identification of the separated components in the mass spectrometer. jmchemsci.com It is highly effective for analyzing the purity of this compound and identifying volatile or semi-volatile impurities.

Due to the two hydroxyl groups and the high molecular weight of this compound, derivatization (e.g., silylation) may be necessary to increase its volatility and thermal stability for optimal GC analysis. The resulting chromatogram can resolve the main compound from impurities such as unreacted starting materials (myristic acid, diisopropanolamine) or by-products from the synthesis process. mdpi.com The mass spectrometer identifies each separated peak based on its unique fragmentation pattern, which can be compared against spectral libraries for confirmation. nih.govresearchgate.net

| Potential Impurity | Chemical Formula | Rationale for Presence |

|---|---|---|

| Myristic Acid | C₁₄H₂₈O₂ | Unreacted starting material |

| Diisopropanolamine (B56660) | C₆H₁₅NO₂ | Unreacted starting material |

| Myristic Acid Methyl Ester | C₁₅H₃₀O₂ | By-product if methanol (B129727) is present |

| Shorter/Longer Chain Fatty Amides | Variable | Impurity in myristic acid source |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The absorption of UV light by this compound is primarily attributed to the electronic transitions within its amide chromophore. Specifically, the n → π* transition of the carbonyl group (C=O) is responsible for absorption in the far-UV region. nih.gov

Saturated fatty acids, the precursors to this amide, are known to have a maximum absorption (λmax) around 210 nm. nih.gov this compound is expected to exhibit a similar absorption profile, with a strong absorbance band in the 200-220 nm range. The absence of significant absorption at higher wavelengths (>250 nm) can be an indicator of high purity, as trace impurities containing other chromophores can often lead to weak shoulder peaks. nih.gov

| Chromophore | Electronic Transition | Expected λmax (nm) |

|---|---|---|

| Amide (R-C(=O)-N) | n → π* | ~210 - 220 |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are fundamental for separating this compound from reactants and by-products, thereby assessing the purity of the final product and monitoring the progress of its synthesis.

Thin Layer Chromatography (TLC) in Reaction Monitoring

Thin layer chromatography (TLC) is a simple, rapid, and cost-effective method for qualitatively monitoring the progress of a chemical reaction. rsc.org In the synthesis of this compound from myristic acid and diisopropanolamine, TLC can be used to track the consumption of the starting materials and the formation of the product over time. youtube.com

A small aliquot of the reaction mixture is spotted onto a TLC plate at various time intervals. The plate is then developed in an appropriate mobile phase. Due to differences in polarity, the components will travel up the plate at different rates, resulting in distinct spots. Myristic acid (a nonpolar tail with a polar head) and diisopropanolamine (highly polar) will have different retention factors (Rf values) than the more moderately polar product, this compound. A completed reaction is indicated by the disappearance of the starting material spots and the appearance of a single product spot. rsc.org

| Compound | Relative Polarity | Expected Relative Rf Value* | Observation During Reaction |

|---|---|---|---|

| Diisopropanolamine (Reactant) | High | Low | Spot diminishes over time |

| Myristic Acid (Reactant) | Medium-Low | High | Spot diminishes over time |

| This compound (Product) | Medium | Intermediate | Spot appears and intensifies |

Note: Actual Rf values are dependent on the specific stationary and mobile phases used.

Advanced Liquid Chromatography Techniques

Advanced liquid chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), are powerful tools for the separation, identification, and quantification of this compound in various matrices. These methods offer high resolution and sensitivity, making them suitable for purity assessment and stability studies.

In a typical HPLC or UHPLC analysis of this compound, a reversed-phase column (e.g., C18 or C8) would likely be employed, separating the compound from impurities based on its hydrophobicity. The mobile phase would typically consist of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with additives to improve peak shape. Detection could be achieved using a variety of detectors, with a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) being particularly useful for this non-chromophoric compound.

Detailed Research Findings:

Specific studies detailing the HPLC or UHPLC analysis of this compound are scarce in peer-reviewed literature. However, the methodology would be crucial for:

Purity Profiling: Identifying and quantifying impurities such as the starting materials (myristic acid and diisopropanolamine) or by-products from its synthesis.

Stability Indicating Assays: Assessing the degradation of the compound under various stress conditions (e.g., heat, light, humidity) by monitoring the decrease in the main peak and the appearance of degradation products.

Formulation Analysis: Quantifying the amount of this compound in a finished product.

Illustrative HPLC-CAD Data for Purity Analysis of a this compound Sample

| Parameter | Value |

| Column | C18, 2.1 x 100 mm, 1.7 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% to 100% B over 10 min |

| Flow Rate | 0.4 mL/min |

| Detector | Charged Aerosol Detector (CAD) |

| Retention Time (this compound) | 6.8 min |

| Purity (by peak area %) | 98.5% |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Thermal Analysis Methodologies

Thermal analysis techniques are fundamental in characterizing the thermal properties of this compound, providing insights into its melting behavior, thermal stability, and decomposition profile.

Differential Scanning Calorimetry (DSC) for Phase Behavior Studies

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. For this compound, DSC is used to determine its melting point, heat of fusion, and to study any polymorphic transitions.

A typical DSC thermogram for a crystalline solid like this compound would show an endothermic peak corresponding to its melting point. The temperature at the peak of this endotherm is taken as the melting temperature, and the area under the peak is proportional to the heat of fusion.

Detailed Research Findings:

Illustrative DSC Data for this compound

| Thermal Property | Illustrative Value |

| Melting Onset Temperature | 58 °C |

| Melting Peak Temperature | 62 °C |

| Heat of Fusion (ΔHfus) | 180 J/g |

This table contains hypothetical data to illustrate the typical output of a DSC analysis for a fatty acid amide and is not based on experimental measurements of this compound.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is used to determine the thermal stability and decomposition temperature of this compound.

In a TGA experiment, the sample is heated at a constant rate, and its weight is continuously monitored. The resulting TGA curve plots the percentage of weight loss versus temperature. The onset temperature of weight loss indicates the temperature at which the compound begins to decompose.

Detailed Research Findings:

Specific TGA thermograms for this compound are not found in the available scientific literature. For comparison, the precursor myristic acid shows thermal degradation beginning at around 196°C. sartorius.hr Due to its higher molecular weight and amide functionality, this compound would be expected to have a different decomposition profile, likely decomposing at a higher temperature.

Illustrative TGA Data for this compound

| Thermal Stability Parameter | Illustrative Value |

| Onset of Decomposition (T_onset) | 220 °C |

| Temperature at 5% Weight Loss (T_5%) | 235 °C |

| Temperature at Maximum Rate of Decomposition | 250 °C |

| Residual Mass at 400 °C | < 1% |

This table presents hypothetical data to demonstrate typical TGA results for a compound of this nature and is not derived from experimental analysis of this compound.

Microstructural and Morphological Characterization

The characterization of the microstructure and morphology of this compound is important for understanding its physical properties and its behavior in formulations, particularly in composite materials.

Scanning Electron Microscopy (SEM) for Composite Materials

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and microstructure of solid materials at high magnification. When this compound is incorporated into a composite material, for instance as a phase change material or a rheology modifier, SEM can be used to study its dispersion, particle size, and interaction with the matrix.

The SEM analysis would involve coating the sample with a conductive layer (e.g., gold or carbon) and then scanning it with a focused beam of electrons. The signals produced by the interaction of the electrons with the sample are used to generate an image of the surface topography.

Detailed Research Findings:

There are no specific SEM studies on composite materials containing this compound available in the scientific literature. However, SEM is a standard and valuable technique for such investigations. For example, if this compound were microencapsulated, SEM would be essential to visualize the morphology of the microcapsules, their surface texture, and their size distribution.

Illustrative SEM Observations for a Hypothetical Composite Containing this compound

| Parameter | Observation |

| Morphology of this compound particles | Crystalline, plate-like structures |

| Dispersion within the polymer matrix | Homogeneous distribution with some agglomerates |

| Particle Size Range | 5 - 20 µm |

| Interfacial Adhesion | Good adhesion to the matrix with no visible gaps |

This table is a hypothetical representation of potential SEM findings for a composite material and is not based on actual experimental data for this compound.

Chemical Reactivity and Stability of Myristic Diisopropanolamide

Hydrolytic Degradation Pathways

The primary pathway for the degradation of Myristic Diisopropanolamide is the hydrolysis of its amide bond. This reaction involves the cleavage of the carbon-nitrogen bond, resulting in the formation of Myristic Acid and Diisopropanolamine (B56660). The rate and mechanism of this hydrolysis are highly dependent on the pH of the environment.

Acid-Catalyzed Hydrolysis : In an acidic medium, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to release diisopropanolamine and myristic acid.

Base-Promoted Hydrolysis : Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution reaction. libretexts.org This forms a tetrahedral intermediate which then eliminates the diisopropanolamide anion as the leaving group. libretexts.org Since the leaving group is a relatively strong base, a full equivalent of the base is consumed in the reaction, making it base-promoted rather than base-catalyzed. libretexts.org

Enzymatic Hydrolysis : While industrial applications focus on chemical stability, it is relevant to note that in biological contexts, amide bonds are efficiently cleaved by enzymes such as proteases or amidases. researchgate.netnih.gov These enzymes utilize specific catalytic residues (e.g., a serine, histidine, and aspartate triad) to activate the amide bond and facilitate its cleavage under mild physiological conditions. nih.gov The general mechanism involves a nucleophilic attack from a residue in the enzyme's active site. researchgate.net

The general reaction for hydrolysis is shown below:

Figure 1: General Hydrolysis of this compound

Oxidative Stability and Mechanisms

This compound exhibits high oxidative stability primarily due to the nature of its fatty acid component. The myristoyl group is derived from myristic acid, which is a saturated fatty acid. Saturated fatty acids lack carbon-carbon double bonds, which are the primary sites for oxidative attack in unsaturated fatty acids.

The oxidation of lipids typically proceeds via a free-radical chain reaction involving three stages:

Initiation : Formation of a fatty acid radical.

Propagation : The radical reacts with oxygen to form a peroxyl radical, which can then abstract a hydrogen atom from another fatty acid molecule, creating a new radical and a hydroperoxide.

Termination : Radicals combine to form non-radical products.

The ease of radical formation increases significantly with the degree of unsaturation. nih.gov For instance, oleic acid (one double bond) is estimated to be 10 to 40 times less susceptible to oxidation than linoleic acid (two double bonds). nih.gov Since the alkyl chain of this compound is fully saturated, it is highly resistant to this type of oxidative degradation under normal conditions. Its stability is therefore considerably greater than that of amides derived from polyunsaturated fatty acids (PUFAs). nih.govnih.gov

While the fatty acid chain is stable, extreme conditions (e.g., high-energy radiation or strong oxidizing agents) could potentially lead to oxidation at C-H bonds adjacent to the nitrogen or oxygen atoms in the diisopropanolamine headgroup, but this is not a common degradation pathway under typical storage or use conditions.

Interactions with Solvents and Other Chemical Species

This compound is an amphiphilic molecule, meaning it possesses both a lipophilic (oil-loving) and a hydrophilic (water-loving) part. This structure dictates its interactions with solvents and other chemical species.

Lipophilic Part : The long, 14-carbon myristoyl tail is nonpolar and hydrophobic. It interacts well with nonpolar solvents like hydrocarbons and oils through van der Waals forces.

Hydrophilic Part : The diisopropanolamide headgroup contains a polar amide group and two hydroxyl (-OH) groups. These groups can form hydrogen bonds with polar solvents like water, ethanol, and other alcohols.

This dual nature suggests that this compound can function as a non-ionic surfactant, emulsifier, or thickening agent in formulations, helping to mix immiscible substances like oil and water. Its solubility will vary depending on the solvent's polarity. It is expected to be soluble in polar organic solvents and have limited solubility in both highly nonpolar solvents and water. For comparison, its precursor, myristic acid, is soluble in organic solvents like ethanol, DMSO, and dimethylformamide but has very low solubility in water. nih.govcaymanchem.com

Table 1: Predicted Solubility of this compound

| Solvent Type | Example Solvents | Predicted Solubility | Primary Interaction |

|---|---|---|---|

| Nonpolar | Hexane, Toluene | Low to Moderate | Van der Waals (Alkyl Chain) |

| Polar Aprotic | Acetone, Dimethylformamide (DMF) | Soluble | Dipole-Dipole & Hydrogen Bonding |

| Polar Protic | Water, Ethanol, Isopropanol (B130326) | Moderately Soluble to Soluble | Hydrogen Bonding (Hydroxyl Groups) |

Mechanistic Studies of Amide Bond Formation and Cleavage

Amide Bond Formation: The formation of this compound is typically achieved through a nucleophilic acyl substitution reaction. A common laboratory and industrial method involves reacting an activated derivative of myristic acid, such as myristoyl chloride or a myristic acid ester, with diisopropanolamine.

The mechanism proceeds as follows:

The nitrogen atom of diisopropanolamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the myristic acid derivative.

This addition step breaks the carbonyl π-bond and forms a tetrahedral intermediate.

The intermediate then collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., a chloride ion from myristoyl chloride or an alkoxide from an ester).

If an acid chloride is used, a base is typically added to neutralize the HCl byproduct.

Amide Bond Cleavage: As detailed in Section 4.1, the primary mechanism for amide bond cleavage is hydrolysis. The mechanistic steps for acid and base-catalyzed hydrolysis are well-established. libretexts.org

Acid-Catalyzed Cleavage Mechanism :

Protonation of the amide carbonyl oxygen to activate the carbonyl group.

Nucleophilic attack by a water molecule on the carbonyl carbon.

Proton transfer from the attacking water molecule to the nitrogen atom.

Elimination of the protonated amine (diisopropanolamine) as the leaving group, followed by deprotonation of the resulting carboxylic acid. nih.gov

Base-Catalyzed Cleavage Mechanism :

Nucleophilic attack by a hydroxide ion on the amide carbonyl carbon, forming a tetrahedral alkoxide intermediate.

The intermediate collapses, eliminating the diisopropanolamide anion (-N(CH₂CH(OH)CH₃)₂), which is a poor leaving group.

A rapid acid-base reaction occurs where the newly formed myristic acid protonates the strongly basic diisopropanolamide anion, driving the reaction to completion. libretexts.org

These fundamental mechanisms underscore the conditions under which this compound is either synthesized or degraded. nih.gov

Theoretical and Computational Chemistry Studies of Myristic Diisopropanolamide

Molecular Modeling and Conformational Analysis

Molecular modeling of Myristic diisopropanolamide is challenged by its significant conformational flexibility. The molecule possesses a long, flexible hydrocarbon tail (the myristoyl group) and two hydroxypropyl groups attached to a central amide nitrogen, resulting in a large number of rotatable bonds. nih.gov The public chemical database PubChem notes that conformer generation for this compound is disallowed due to its high flexibility, indicating the complexity of mapping its potential energy surface. nih.gov

A comprehensive conformational analysis would involve systematically exploring the potential energy surface to identify low-energy conformers. This is typically achieved through a combination of molecular mechanics force fields and more advanced quantum mechanical calculations. For a molecule like this compound, such an analysis would be crucial to understand its folding and packing behavior, especially in aggregated states like micelles or at interfaces.

While specific studies on this compound are lacking, research on similar long-chain molecules often employs techniques like simulated annealing or genetic algorithms to efficiently sample the vast conformational space. The resulting low-energy structures would provide insights into the molecule's average shape and its ability to interact with other molecules.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which dictate its reactivity and intermolecular interactions. Such calculations for this compound would typically involve methods like Density Functional Theory (DFT) or ab initio calculations (e.g., Møller-Plesset perturbation theory, MP2).

These calculations can determine a variety of electronic properties, including:

Optimized Geometry: The most stable three-dimensional arrangement of atoms.

Partial Atomic Charges: The distribution of electron density across the molecule, highlighting polar and non-polar regions. The amide and hydroxyl groups are expected to be the primary polar centers.

Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied and lowest unoccupied molecular orbitals, which are key to understanding chemical reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP) Map: A visual representation of the electrostatic potential on the electron density surface, which helps in predicting sites for electrophilic and nucleophilic attack.

While specific quantum chemical data for this compound is not published, some basic computed properties are available, as shown in the table below.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 343.5 g/mol | Computed by PubChem 2.2 |

| XLogP3-AA | 5.5 | Computed by XLogP3 3.0 |

| Hydrogen Bond Donor Count | 2 | Computed by Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptor Count | 3 | Computed by Cactvs 3.4.8.18 |

| Rotatable Bond Count | 16 | Computed by Cactvs 3.4.8.18 |

| Exact Mass | 343.30864417 Da | Computed by PubChem 2.2 |

| Topological Polar Surface Area | 60.8 Ų | Computed by Cactvs 3.4.8.18 |

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time, providing insights into dynamic processes and intermolecular interactions. For a surfactant like this compound, MD simulations would be particularly valuable for understanding its behavior in solution and its role in forming and stabilizing emulsions and foams.

Potential applications of MD simulations for this compound include:

Micelle Formation: Simulating the self-assembly of this compound molecules in an aqueous environment to form micelles. This would reveal the critical micelle concentration (CMC), micelle size and shape, and the arrangement of individual molecules within the micelle.

Interfacial Behavior: Modeling the behavior of this compound at an oil-water interface to understand its emulsifying properties. These simulations could elucidate how the molecule orients itself at the interface to reduce interfacial tension.

Interactions with other molecules: Studying the interactions of this compound with other cosmetic ingredients, such as polymers or other surfactants, to understand their synergistic effects on product stability and performance.

While no MD simulations specifically featuring this compound are found in the literature, numerous studies on other surfactants demonstrate the utility of this approach. nih.govmdpi.comresearchgate.netresearchgate.net These studies provide a framework for how such simulations could be designed and interpreted for this compound.

Prediction of Spectroscopic Signatures

Computational methods can be used to predict various spectroscopic signatures of a molecule, which can aid in its identification and characterization.

Infrared (IR) Spectroscopy: Quantum chemical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in its IR spectrum. For this compound, characteristic peaks would be expected for the C=O stretching of the amide group, O-H stretching of the hydroxyl groups, and various C-H stretching and bending modes of the alkyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be predicted using computational models. These predictions, when compared with experimental spectra, can help in assigning the signals to specific atoms in the molecule and confirming its structure. Machine learning models are also emerging as a powerful tool for the accurate prediction of NMR chemical shifts. nih.gov While experimental NMR data for this compound is not readily available, there are databases of predicted spectra for related compounds like myristic acid. researchgate.netchemicalbook.com

Mass Spectrometry (MS): While not a primary focus of the computational methods discussed here, the exact mass of this compound (343.30864417 Da) is a computed property that is fundamental to its identification by high-resolution mass spectrometry. nih.gov

Structure-Performance Relationship Modeling in Specific Chemical Applications

Modeling the relationship between the molecular structure of this compound and its performance in applications like cosmetics is a key goal of computational chemistry in this area. By correlating computed molecular descriptors with experimentally observed properties, quantitative structure-property relationship (QSPR) models can be developed.

For this compound, such models could predict:

Emulsification efficiency: Correlating properties like the hydrophilic-lipophilic balance (HLB), which can be estimated from molecular structure, with the ability to stabilize emulsions.

Foaming properties: Linking molecular features to the ability to generate and stabilize foam, a key function in cleansing products. cosmileeurope.euincibeauty.com

Viscosity modification: Modeling how the shape and intermolecular interactions of this compound contribute to the viscosity of a formulation.

The development of such models would enable the rational design of new surfactants with improved performance characteristics.

Environmental Fate and Degradation Mechanisms of Myristic Diisopropanolamide

Biodegradation Pathways in Environmental Compartments.regulations.govnih.gov

The biodegradation of Myristic diisopropanolamide is expected to be the primary mechanism of its removal from the environment. The rate and extent of this process are influenced by microbial activity and the compound's chemical structure.

The microbial degradation of this compound is presumed to initiate through two main pathways, targeting the amide bond and the fatty acid chain.

Amide Hydrolysis: The primary step in the biodegradation of alkanolamides is often the enzymatic hydrolysis of the amide bond. This reaction would cleave this compound into myristic acid and diisopropanolamine (B56660). Myristic acid, a common fatty acid, is readily biodegradable through the β-oxidation pathway, where it is broken down into two-carbon acetyl-CoA units. These units can then enter the citric acid cycle for complete mineralization to carbon dioxide and water. Diisopropanolamine is also expected to be biodegradable, although potentially at a slower rate than the fatty acid portion.

Oxidation of the Alkyl Chain: An alternative or concurrent initial step can be the oxidation of the terminal methyl group of the myristic acid backbone. This process, known as ω-oxidation, followed by β-oxidation, can also lead to the breakdown of the long alkyl chain.

The specific microbial consortia responsible for these degradation steps in soil and water are diverse and typically include common bacterial and fungal species capable of utilizing fatty acids and amides as carbon and nitrogen sources.

The molecular structure of this compound contains features that both facilitate and potentially hinder its biodegradability.

Long Alkyl Chain: The linear fourteen-carbon chain (myristic acid portion) is generally susceptible to aerobic biodegradation by a wide range of microorganisms. Long-chain alkanes and fatty acids are known to be readily metabolized.

Amide Linkage: While amide bonds are generally stable, they are susceptible to enzymatic cleavage by amidase enzymes produced by various microorganisms.

Isopropanol (B130326) Groups: The presence of two isopropanol groups attached to the nitrogen atom creates steric hindrance around the amide bond. This branching can slow down the rate of enzymatic hydrolysis compared to simpler, unbranched amides. The tertiary nature of the amide in this compound may also contribute to a slower rate of biodegradation compared to primary or secondary amides. Studies on similar branched compounds have shown that increased branching can lead to greater persistence in the environment. nih.gov

Environmental Partitioning and Mobility Studies.nih.gov

The environmental distribution of this compound is governed by its physical and chemical properties, primarily its water solubility and its octanol-water partition coefficient (Kow).

Based on its structure, which includes a long, nonpolar alkyl chain and polar hydroxyl and amide groups, this compound is expected to have a relatively low water solubility and a high octanol-water partition coefficient. The estimated Log Kow is approximately 5.5, indicating a strong tendency to partition from water into organic phases.

This high lipophilicity suggests that if released into the environment, this compound will preferentially adsorb to organic matter in soil, sediment, and sludge. Its potential for mobility in soil is low, and it is unlikely to leach into groundwater. In aquatic systems, it will tend to associate with suspended solids and accumulate in sediments. Due to its low vapor pressure, volatilization from water or soil surfaces is not an important transport mechanism.

Table of Predicted Environmental Partitioning Behavior

| Environmental Compartment | Predicted Behavior |

| Water | Low solubility; will tend to partition from the water column to suspended solids and sediment. |

| Soil | High adsorption to soil organic matter; low mobility and low potential for leaching to groundwater. |

| Sediment | Expected to be a primary sink due to strong partitioning from the water column. |

| Air | Low vapor pressure suggests that volatilization and long-range atmospheric transport are not significant pathways. |

Metabolite Identification and Persistence in Environmental Matrices

Due to the absence of research on the environmental degradation of this compound, there is no information available regarding its metabolites or their persistence in environmental matrices.

Table 1: Identified Metabolites of this compound in Environmental Matrices

| Metabolite | Chemical Formula | Environmental Matrix | Persistence |

| Data not available | Data not available | Data not available | Data not available |

Role and Mechanisms in Surfactant Science and Material Chemistry

Interfacial Phenomena and Surface Active Properties

Myristic diisopropanolamide, known chemically as N,N-bis(2-hydroxypropyl)tetradecanamide, is recognized for its surface-active properties. As an amphiphilic molecule, it possesses both a long hydrophobic hydrocarbon tail (from myristic acid) and a hydrophilic head group (the diisopropanolamide moiety). This dual nature drives its behavior at interfaces, such as between oil and water or air and water.

Micelle Formation and Aggregation Behavior

In aqueous solutions, surfactant molecules like this compound exhibit a phenomenon known as micellization. At low concentrations, the molecules exist as individual entities. However, as the concentration increases to a critical point, known as the critical micelle concentration (CMC), they begin to self-assemble into organized aggregates called micelles. In these structures, the hydrophobic tails orient themselves towards the interior, creating a non-polar core, while the hydrophilic heads form an outer shell that interacts with the surrounding water molecules.

Surface Tension Reduction Mechanisms

A key characteristic of surfactants is their ability to reduce the surface tension of a liquid. This compound is classified as a surfactant that lowers the surface tension of cosmetic formulations, contributing to the even distribution of the product during use. This reduction in surface tension is achieved by the adsorption of the this compound molecules at the air-water or oil-water interface. The amphiphilic nature of the molecules causes them to align at the interface, with the hydrophobic tails extending away from the water and the hydrophilic heads remaining in the aqueous phase. This disrupts the cohesive energy at the surface of the water, leading to a decrease in surface tension. The effectiveness of a surfactant in reducing surface tension is often correlated with its CMC; typically, the surface tension decreases with increasing surfactant concentration up to the CMC, after which it remains relatively constant.

Performance as a Chemical Additive

Beyond its role in aqueous systems, this compound and related fatty acid amides have demonstrated significant utility as performance-enhancing additives in non-aqueous environments, particularly in hydrocarbon fuels.

Lubricity Enhancement in Hydrocarbon Fuels

The addition of small quantities of fatty acid diisopropanolamides to low-sulfur marine gas oil has been shown to significantly improve the fuel's lubricity. In one study, mixtures of diisopropanolamides derived from various vegetable oils, which include myristic acid as a component, were effective at reducing wear when added to a base fuel. The data indicated that concentrations between 60 and 120 ppm were sufficient to meet the required wear scar diameter limit of 520 μm in the high-frequency reciprocating rig (HFRR) test.

Interactive Data Table: Effect of Fatty Acid Diisopropanolamide Concentration on Wear Scar Diameter in Marine Gas Oil

| Concentration of Diisopropanolamide Mixture (ppm) | Mean Wear Scar Diameter (WS 1.4) (μm) |

| 0 (Base Fuel) | >520 |

| 60 | <520 |

| 120 | <520 |

Note: This table represents a summary of findings from a study on mixtures of fatty acid diisopropanolamides. The exact wear scar diameter can vary depending on the specific composition of the diisopropanolamide mixture.

This enhancement in lubricity is crucial for preventing wear in fuel injection systems and other moving parts within an engine, particularly with the advent of ultra-low sulfur diesel fuels, which have inherently lower lubricity.

Tribological Characterization and Mechanistic Understanding of Lubrication

The mechanism by which fatty acid amides improve lubricity is primarily attributed to the formation of a protective boundary lubrication film on metal surfaces. This film acts as a barrier between moving metal parts, reducing direct metal-to-metal contact and thereby minimizing friction and wear.

The tribological performance of these additives is typically evaluated using standardized tests like the HFRR, which simulates the friction and wear conditions found in diesel fuel injection pumps. The key parameters measured are the wear scar diameter (WSD) on a steel ball and the coefficient of friction. A smaller WSD indicates better anti-wear properties. Studies on various fatty acid amides have confirmed their effectiveness as anti-wear (AW) and extreme pressure (EP) additives.

The formation of the lubricating film is an adsorption process. The polar amide head group of the this compound molecule has an affinity for the metal surfaces of engine components. This attraction leads to the molecules arranging themselves on the surface, with the long, non-polar myristic acid chains extending away from the metal. This creates a durable, low-shear-strength layer that can withstand the high pressures and temperatures present in an engine's fuel system.

Influence of Molecular Structure on Additive Performance

The performance of fatty acid diisopropanolamides as lubricity additives is intrinsically linked to their molecular structure. The length and saturation of the fatty acid chain play a crucial role in the effectiveness of the boundary film.

Research has suggested that saturated fatty acid chains, such as the myristic acid chain in this compound, can lead to more effective lubrication compared to their unsaturated counterparts. Saturated chains are more linear and can pack more densely on the metal surface, forming a more robust and stable protective film. In contrast, the kinks in unsaturated fatty acid chains can disrupt this dense packing, potentially leading to a less effective lubricating film. This hypothesis is supported by findings that diisopropanolamides derived from oils with a higher content of saturated and monounsaturated fatty acids exhibit better lubrication efficiency.

Future Research Directions and Emerging Applications in Chemical Science

Development of Novel Synthetic Methodologies with Enhanced Sustainability

The traditional synthesis of fatty acid alkanolamides often involves high temperatures and pressures, leading to significant energy consumption and the potential for side reactions. biorxiv.org Future research will prioritize the development of green and sustainable synthetic methodologies for Myristic Diisopropanolamide, focusing on enzymatic catalysis and microwave-assisted synthesis.

Enzymatic synthesis, utilizing lipases, presents a compelling green alternative. biorxiv.orgresearchgate.net Lipases can catalyze the amidation of myristic acid or its esters with diisopropanolamine (B56660) under mild conditions, significantly reducing energy input and improving product purity. biorxiv.orgukm.my Research in this area will focus on identifying robust and reusable immobilized lipase (B570770) systems to enhance process efficiency and reduce costs. The specificity of enzymes like Candida rugosa lipase for certain fatty acids suggests that tailored biocatalysts could be developed for the high-yield production of this compound. ukm.my

Microwave-assisted synthesis is another promising avenue for the sustainable production of this compound. mdpi.commdpi.com Microwave heating can dramatically reduce reaction times, increase yields, and in some cases, enable solvent-free reactions, aligning with the principles of green chemistry. mdpi.comnih.gov Future work will explore the optimization of microwave parameters and the potential use of non-toxic catalysts to further enhance the sustainability of this method. The development of continuous-flow microwave reactors could also enable the large-scale, efficient, and safe production of this compound.

The following table summarizes potential sustainable synthetic methods for this compound:

| Synthetic Method | Key Advantages | Research Focus |

| Enzymatic Catalysis | Mild reaction conditions, high selectivity, reduced byproducts, biodegradable catalyst. biorxiv.orgresearchgate.net | Development of immobilized and reusable lipases, optimization of reaction media. |

| Microwave-Assisted Synthesis | Rapid reaction rates, increased yields, potential for solvent-free conditions, energy efficiency. mdpi.commdpi.com | Catalyst development, optimization of microwave parameters, scale-up using flow chemistry. |

Advanced Characterization of Complex Systems Containing this compound

This compound's amphiphilic nature drives its self-assembly into complex structures like micelles and emulsions, which are central to its applications. A deeper understanding of these systems at multiple length scales is crucial for optimizing their performance. Future research will employ a suite of advanced characterization techniques to probe the structure and dynamics of these complex fluids.

Techniques such as small-angle X-ray scattering (SAXS) and small-angle neutron scattering (SANS) will be instrumental in elucidating the size, shape, and internal structure of micelles and microemulsion droplets containing this compound. Cryo-transmission electron microscopy (cryo-TEM) will provide direct visualization of these nanostructures.

Dynamic light scattering (DLS) will continue to be a valuable tool for determining the size distribution of aggregates in solution. mdpi.com Furthermore, advanced rheological studies, including oscillatory rheology, will be critical for understanding the viscoelastic properties of formulations containing this compound, which is essential for applications requiring specific flow behaviors. nih.gov These techniques will provide insights into the gel strength and stability of such systems. nih.gov

The table below outlines advanced characterization techniques and their potential applications in studying this compound systems:

| Characterization Technique | Information Gained | Application to this compound Systems |

| Small-Angle Scattering (SAXS/SANS) | Size, shape, and internal structure of nanoscale aggregates. | Characterizing micellar and microemulsion structures. |

| Cryo-Transmission Electron Microscopy (Cryo-TEM) | Direct visualization of self-assembled structures. | Imaging micelles, vesicles, and emulsion droplets. |

| Dynamic Light Scattering (DLS) | Particle size distribution and dynamics. mdpi.com | Monitoring the stability and size of emulsions and dispersions. |

| Advanced Rheology | Viscoelastic properties, gel strength, and flow behavior. nih.gov | Optimizing the texture and stability of formulations. |

Exploration of New Chemical Reactivity and Catalysis

While this compound is primarily utilized for its surfactant properties, its chemical structure, featuring secondary amide and hydroxyl functional groups, offers opportunities for novel chemical transformations and catalytic applications. The amide linkage, while generally stable, can participate in various chemical reactions under specific conditions. The two hydroxyl groups provide reactive sites for esterification, etherification, and other derivatizations, allowing for the synthesis of novel molecules with tailored properties.

Future research will explore the use of this compound as a scaffold for the synthesis of new functional molecules. For instance, the hydroxyl groups could be functionalized to introduce polymerizable moieties, leading to the creation of novel amphiphilic polymers.

Furthermore, the potential of this compound and its derivatives to act as catalysts or ligands in organic synthesis is an unexplored area. The presence of both a hydrophobic tail and polar headgroup could enable it to function as a phase-transfer catalyst or to stabilize metal nanoparticles for catalysis in aqueous media. Investigating the coordination chemistry of this compound with various metal ions could lead to the discovery of new catalysts with unique activities and selectivities.

Design and Synthesis of this compound-based Functional Materials

The unique combination of a long alkyl chain and a diisopropanolamine headgroup makes this compound an attractive building block for the creation of advanced functional materials. Future research will focus on leveraging its self-assembly properties and chemical functionality to design and synthesize novel polymers, coatings, and smart materials.

One promising area is the development of bio-based polymers and coatings. researchgate.netrsc.org By incorporating this compound into polymer backbones, it is possible to create materials with tailored surface properties, such as hydrophobicity, lubricity, and biocompatibility. These materials could find applications in biomedical devices, marine coatings, and personal care products. rsc.org For example, coatings containing this compound could exhibit anti-fouling properties due to their surface-active nature.

Furthermore, the self-assembly of this compound can be harnessed to create structured materials. For instance, it could be used as a template for the synthesis of mesoporous materials or as a stabilizer for the formation of nanoparticles. The development of "smart" materials that respond to external stimuli, such as pH or temperature, is another exciting possibility. By chemically modifying the diisopropanolamine headgroup, it may be possible to create this compound derivatives that exhibit controlled release or reversible self-assembly behaviors.

Computational Design and Optimization for Specific Chemical Properties

Computational chemistry and molecular modeling are powerful tools that can accelerate the design and optimization of molecules with desired properties, reducing the need for extensive experimental work. ukm.my Future research will increasingly rely on computational approaches to understand the behavior of this compound at the molecular level and to guide the design of new derivatives with enhanced performance.